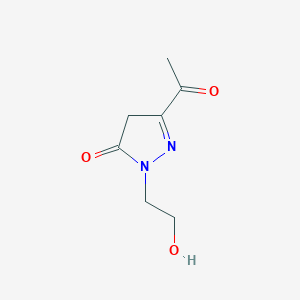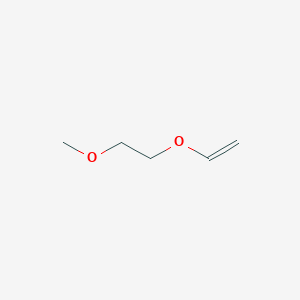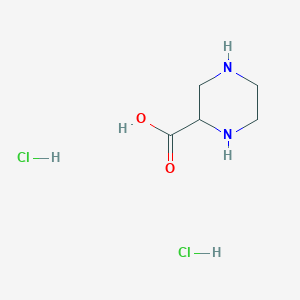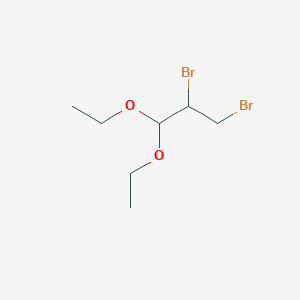
2,3-Dibromo-1,1-diethoxypropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-1,1-diethoxypropane (DBDEP) is a synthetic compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents such as ethanol and ether. DBDEP has been found to have various applications in the field of organic chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-1,1-diethoxypropane involves the formation of covalent bonds between the functional groups of proteins, peptides, and nucleic acids. The crosslinking of these molecules leads to the formation of stable complexes that can be used for various applications.
Efectos Bioquímicos Y Fisiológicos
2,3-Dibromo-1,1-diethoxypropane has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. 2,3-Dibromo-1,1-diethoxypropane has also been found to induce apoptosis in cancer cells. Additionally, 2,3-Dibromo-1,1-diethoxypropane has been found to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,3-Dibromo-1,1-diethoxypropane in lab experiments include its high reactivity, ease of use, and low cost. However, 2,3-Dibromo-1,1-diethoxypropane has certain limitations such as its toxicity and potential for non-specific binding. Care should be taken when handling 2,3-Dibromo-1,1-diethoxypropane to avoid exposure to skin and eyes.
Direcciones Futuras
There are several future directions for the use of 2,3-Dibromo-1,1-diethoxypropane in scientific research. One potential application is in the development of new drugs for the treatment of cancer and inflammation. 2,3-Dibromo-1,1-diethoxypropane can also be used in the study of protein-protein interactions and the development of new biomaterials. Additionally, the use of 2,3-Dibromo-1,1-diethoxypropane in the field of nanotechnology is an area of active research.
Conclusion
In conclusion, 2,3-Dibromo-1,1-diethoxypropane is a versatile compound that has found various applications in scientific research. Its ability to crosslink proteins, peptides, and nucleic acids has made it a valuable tool in the study of protein structure and function. Despite its limitations, 2,3-Dibromo-1,1-diethoxypropane has the potential to be used in the development of new drugs and biomaterials.
Aplicaciones Científicas De Investigación
2,3-Dibromo-1,1-diethoxypropane has been extensively used in scientific research as a crosslinking agent for proteins, peptides, and nucleic acids. It is also used as a reagent in the synthesis of various organic compounds. 2,3-Dibromo-1,1-diethoxypropane has been found to be a useful tool in the study of protein structure and function.
Propiedades
Número CAS |
10160-86-8 |
|---|---|
Nombre del producto |
2,3-Dibromo-1,1-diethoxypropane |
Fórmula molecular |
C7H14Br2O2 |
Peso molecular |
289.99 g/mol |
Nombre IUPAC |
2,3-dibromo-1,1-diethoxypropane |
InChI |
InChI=1S/C7H14Br2O2/c1-3-10-7(11-4-2)6(9)5-8/h6-7H,3-5H2,1-2H3 |
Clave InChI |
DVTLFBDHZBBAET-UHFFFAOYSA-N |
SMILES |
CCOC(C(CBr)Br)OCC |
SMILES canónico |
CCOC(C(CBr)Br)OCC |
Pictogramas |
Corrosive |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

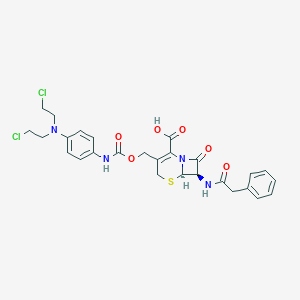
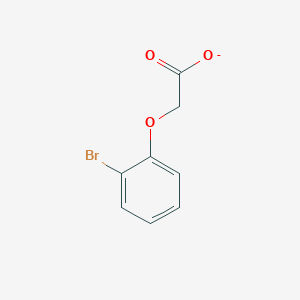
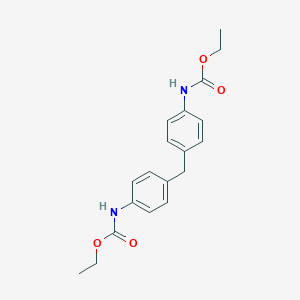
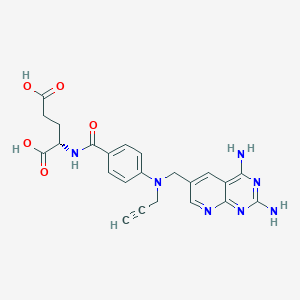

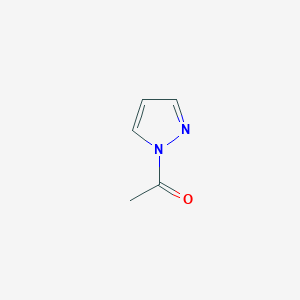
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B161400.png)

